3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid
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Overview
Description
3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is known for its unique structure, which includes a pyridoindole core, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole in good yield. Another method involves the reaction of dihydrofuran with hydrazone under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole-3-carboxylic acid
- 9H-Pyrido(3,4-b)indole, 1-methyl-
Uniqueness
3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
63869-96-5 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-methyl-1,2,3,4-tetrahydropyrido[3,2-b]indole-5-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-8-6-11-12(14-7-8)9-4-2-3-5-10(9)15(11)13(16)17/h2-5,8,14H,6-7H2,1H3,(H,16,17) |
InChI Key |
ZQYQYSBFYZIGBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C3=CC=CC=C3N2C(=O)O)NC1 |
Origin of Product |
United States |
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